



BMT CTN 1102 Trial: A Technical Summary for Researchers

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An In-depth Guide to the Biologic Assignment Trial of Reduced-Intensity Allogeneic Hematopoietic Cell Transplantation for High-Risk Myelodysplastic Syndromes

This technical guide provides a comprehensive overview of the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study, a pivotal multicenter, biologic assignment trial. The study was designed to compare the efficacy of reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (alloHCT) against hypomethylating therapy or best supportive care in older patients with intermediate-2 and high-risk myelodysplastic syndromes (MDS). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the trial's methodology, quantitative outcomes, and experimental workflow.

Study Rationale and Objectives

The BMT CTN 1102 trial (NCT02016781) was initiated to address a critical knowledge gap in the management of older adults with higher-risk MDS.[1][2] While alloHCT is the only potentially curative option for MDS, its role in older patients, who represent the majority of MDS diagnoses, was not well-defined, particularly in the context of reduced-intensity conditioning regimens.[1][2]

The primary objective of the study was to compare the 3-year overall survival (OS) between patients with a suitable HLA-matched donor who were intended to receive a RIC alloHCT (Donor arm) and those without a readily available donor who were to receive non-transplant therapies (No-Donor arm).[1]



Secondary objectives included comparing leukemia-free survival (LFS), quality of life (QOL), and cost-effectiveness between the two arms.[1]

Experimental ProtocolsPatient Population and Eligibility Criteria

The study enrolled patients between the ages of 50 and 75 with de novo MDS classified as Intermediate-2 or High risk by the International Prognostic Scoring System (IPSS).[3] Key inclusion and exclusion criteria are summarized below.

Inclusion Criteria	Exclusion Criteria	
Age 50-75 years[3]	Prior allogeneic HCT	
De novo MDS with IPSS Intermediate-2 or High risk[3]	Intent to use a myeloablative conditioning regimen[3]	
Considered a suitable candidate for RIC alloHCT[3]	Intent to use a donor other than an HLA- matched related or 8/8 matched unrelated donor[3]	
Karnofsky performance status ≥ 70 or ECOG ≤ 1	Active, uncontrolled infection	
Willingness to comply with treatment assignment[3]	Significant organ dysfunction precluding HCT	

Study Design and Treatment Arms

This was a multicenter, prospective, biologic assignment trial.[1][2] Patients were not randomized in the traditional sense; instead, their treatment arm was determined by the availability of a suitable HLA-matched donor within 90 days of initiating a search.[1][2]

- Donor Arm: Patients with an identified 8/8 HLA-matched related or unrelated donor were assigned to this arm with the intent to proceed to RIC alloHCT.[1]
- No-Donor Arm: Patients for whom a suitable donor was not identified within the 90-day timeframe remained in this arm and were treated with hypomethylating agents or best supportive care as per institutional standards.[1][2]



Methodologies

Donor Identification and HLA Typing: A formal search for an 8/8 HLA-matched unrelated donor was initiated through the National Marrow Donor Program (NMDP) for patients without a matched sibling donor. High-resolution typing for HLA-A, -B, -C, and -DRB1 was required.[2]

Reduced-Intensity Conditioning (RIC) Regimens: The choice of the specific RIC regimen was at the discretion of the participating transplant center, but had to adhere to the Center for International Blood and Marrow Transplant Research (CIBMTR) definition of RIC.[2] This generally includes regimens with reduced doses of total body irradiation (TBI) or chemotherapy agents compared to myeloablative regimens. The most commonly used regimens in this trial were fludarabine combined with either busulfan or melphalan.[4]

Non-Transplant Therapies: Patients in the No-Donor arm received treatment as per the standard of care at their institution. This primarily consisted of hypomethylating agents (e.g., azacitidine or decitabine) or best supportive care, which could include blood transfusions, growth factors, and antibiotics.

Quality of Life Assessment: QOL was assessed using the Functional Assessment of Cancer Therapy-General (FACT-G), SF-36, and EQ-5D questionnaires.[5] These were administered at baseline and at 6, 12, 18, 24, and 36 months post-enrollment.[5]

Statistical Analysis: The primary analysis was an intent-to-treat comparison of 3-year overall survival between the two arms, adjusted for potential biases inherent in the biologic assignment design.[1]

Quantitative Data Summary

The study demonstrated a significant survival advantage for patients in the Donor arm. The key quantitative outcomes are summarized in the tables below.

Table 1: Patient Demographics and Baseline Characteristics



Characteristic	Donor Arm (n=260)	No-Donor Arm (n=124)
Median Age (years)	66.5	67.1
Male Gender (%)	68	65
IPSS Intermediate-2 (%)	62	65
IPSS High (%)	38	35
Median time from diagnosis to enrollment (months)	4.6	4.4

Note: Data compiled from multiple sources. Exact numbers may vary slightly between publications.

Table 2: Primary and Secondary Outcomes

Endpoint	Donor Arm	No-Donor Arm	p-value
3-Year Overall Survival[1]	47.9%	26.6%	0.0001
3-Year Leukemia-Free Survival[1]	35.8%	20.6%	0.003

Table 3: Quality of Life Outcomes

Finding

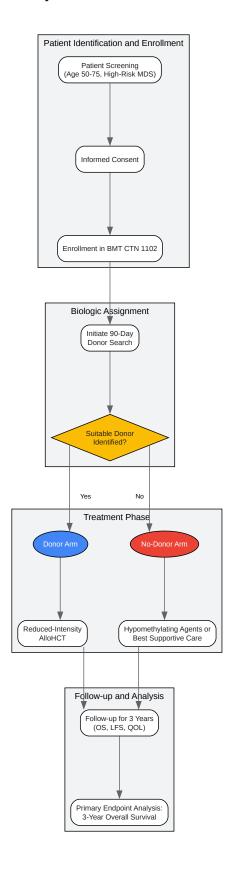
No clinically significant differences in quality of life were found between the Donor and No-Donor arms.[1]

The survival advantage for the alloHCT arm did not come at the cost of worse QOL.[5]

Visualizations Experimental Workflow



The following diagram illustrates the logical flow of the BMT CTN 1102 trial, from patient screening and enrollment to final analysis.





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Caption: Experimental workflow of the BMT CTN 1102 trial.

Conclusion

The BMT CTN 1102 trial provided strong evidence supporting the use of reduced-intensity allogeneic hematopoietic cell transplantation in older patients with higher-risk myelodysplastic syndromes. The study demonstrated a significant improvement in both overall and leukemia-free survival for patients with a suitable donor, without a detriment to their quality of life.[1][5] These findings have had a practice-changing impact, encouraging earlier consideration and referral for transplantation in this patient population. This technical summary provides researchers with a detailed understanding of the trial's design and outcomes, which can inform future research and clinical practice in the field of MDS and hematopoietic cell transplantation.

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